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Executive Summary
Idetrexed trisodium (also known as BGC 945, ONX-0801, and CT900) is a next-generation,

small-molecule inhibitor of thymidylate synthase (TS) that exhibits a high degree of selectivity

for cancer cells overexpressing the folate receptor alpha (FRα).[1] This targeting mechanism is

achieved through a structural design that mimics folic acid, allowing for preferential uptake into

FRα-positive tumors.[2] Once internalized, Idetrexed potently inhibits thymidylate synthase, a

critical enzyme in the de novo synthesis of thymidine, leading to the disruption of DNA

replication and subsequent cell death.[1][3] Preclinical and clinical studies have demonstrated

Idetrexed's promising anti-tumor activity, particularly in FRα-expressing malignancies such as

ovarian and endometrial cancers, with a favorable safety profile compared to traditional

antifolates.[3][4] This technical guide provides an in-depth overview of Idetrexed trisodium,

including its mechanism of action, quantitative pharmacological data, detailed experimental

protocols, and key signaling and experimental workflows.

Mechanism of Action: Dual Targeting of Folate
Receptor Alpha and Thymidylate Synthase
Idetrexed's unique mechanism of action is centered on its selective targeting of cancer cells

that overexpress the folate receptor alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored

protein.[1] While FRα expression is limited in most normal tissues, it is highly upregulated in a
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variety of epithelial tumors, including over 90% of ovarian and endometrial cancers.[3] This

differential expression provides a therapeutic window for targeted drug delivery.

Idetrexed is designed to have a high binding affinity for FRα, reportedly similar to that of its

natural ligand, folic acid.[2] This allows for its efficient internalization into cancer cells via

receptor-mediated endocytosis.[2] A key feature of Idetrexed's design is its significantly lower

affinity for the reduced folate carrier (RFC), the primary transporter of folates into normal cells.

[3] This minimizes uptake into healthy tissues, thereby reducing the off-target toxicities

commonly associated with conventional antifolate chemotherapeutics.[3]

Once inside the cancer cell, Idetrexed acts as a potent inhibitor of thymidylate synthase (TS), a

crucial enzyme in the DNA synthesis pathway.[5] TS catalyzes the conversion of deoxyuridine

monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source

of thymidine for DNA replication.[5] By inhibiting TS, Idetrexed depletes the intracellular pool of

dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs), disruption of DNA

synthesis and repair, and ultimately, apoptotic cell death.[3]

Folate Receptor Alpha (FRα) Signaling Pathway
The binding of ligands, such as folic acid or Idetrexed, to FRα can initiate intracellular signaling

cascades in addition to mediating endocytosis. These pathways can influence cell proliferation,

survival, and migration. The following diagram illustrates the key signaling events associated

with FRα activation.
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Idetrexed internalization and mechanism of action.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Idetrexed trisodium from

preclinical and clinical studies.

Table 1: In Vitro Activity
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Parameter Value Cell Line / System Reference

Thymidylate Synthase

Inhibition (Ki)
1.2 nM Purified Enzyme [5]

IC50 6.6 µM A431 (FRα low) [5]

1.1 nM A431-FBP (FRα high) [5]

3.3 nM KB (FRα high) [5]

90 nM
IGROV-1 (FRα

moderate)
[5]

0.32 µM
JEG-3 (FRα

moderate)
[5]

Table 2: Preclinical Pharmacokinetics in Mice
Parameter Value Dosing Animal Model Reference

Tumor Half-life

(t1/2)
28 hours

100 mg/kg

(single i.p. or i.v.

injection)

Xenograft Mice [6]

Plasma AUC (i.p.

vs i.v.)
50% higher (i.p.)

100 mg/kg

(single injection)
Xenograft Mice [6]

Tumor dUrd

Increase
5-20 fold

100 mg/kg (daily

for 16 days)
Xenograft Mice [5]

Table 3: Phase I Clinical Trial Data (Platinum-Resistant
Ovarian Cancer)
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Parameter Value Patient Population Reference

Objective Response

Rate (ORR)

36% (9 out of 25

patients)

High/Medium FRα

Expression
[4]

Objective Response

Rate (ORR)
7.7%

Low/No FRα

Expression
[3]

Recommended Phase

II Dose

12 mg/m² every 2

weeks
Solid Tumors [4]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of Idetrexed trisodium.

Thymidylate Synthase (TS) Inhibition Assay
(Spectrophotometric)
This protocol is adapted from established spectrophotometric methods for measuring TS

activity.[7]

Principle: The enzymatic conversion of dUMP to dTMP by thymidylate synthase involves the

concomitant oxidation of 5,10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate

(H2folate). The increase in absorbance at 340 nm due to the formation of H2folate is monitored

to determine the enzyme's activity. The inhibitory potential of Idetrexed is assessed by

measuring the reduction in the rate of this reaction in the presence of the compound.

Materials:

Purified recombinant human thymidylate synthase

dUMP (deoxyuridine monophosphate)

CH2H4folate (5,10-methylenetetrahydrofolate)

Idetrexed trisodium
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Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol, 50 mM

MgCl2

UV-transparent 96-well plate or cuvettes

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare stock solutions of dUMP, CH2H4folate, and Idetrexed trisodium in the appropriate

solvents.

In a 96-well plate or cuvettes, prepare reaction mixtures containing the assay buffer, dUMP,

and CH2H4folate at their final desired concentrations.

Add varying concentrations of Idetrexed trisodium to the test wells. Include control wells

with no inhibitor.

Pre-incubate the reaction mixtures at 37°C for 5 minutes.

Initiate the reaction by adding a pre-determined amount of purified thymidylate synthase to

each well.

Immediately begin monitoring the increase in absorbance at 340 nm over time using a

spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a

defined period (e.g., 10-15 minutes).

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each

concentration of Idetrexed.

Determine the Ki value by plotting the reaction velocities against the inhibitor concentrations

and fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with

competitive inhibition).

Folate Receptor Alpha (FRα) Competitive Binding Assay
This protocol is based on a standard radioligand competitive binding assay format.
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Principle: This assay measures the ability of Idetrexed to compete with a radiolabeled ligand

(e.g., [3H]-folic acid) for binding to FRα. The displacement of the radioligand by increasing

concentrations of Idetrexed is quantified to determine its binding affinity (Kd or IC50).

Materials:

FRα-expressing cells (e.g., KB, A431-FBP) or membrane preparations from these cells

[3H]-folic acid (radiolabeled ligand)

Idetrexed trisodium (unlabeled competitor)

Binding Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA)

Wash Buffer: Ice-cold PBS

Scintillation cocktail

Scintillation counter

96-well filter plates with glass fiber filters

Procedure:

Culture FRα-expressing cells to confluency in 96-well plates.

Wash the cells twice with ice-cold binding buffer.

Prepare a series of dilutions of Idetrexed trisodium in binding buffer.

In the wells of the 96-well plate, add a fixed concentration of [3H]-folic acid and the varying

concentrations of Idetrexed. Include wells for total binding (only [3H]-folic acid) and non-

specific binding ( [3H]-folic acid with a high concentration of unlabeled folic acid).

Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

Terminate the binding reaction by rapidly aspirating the incubation medium and washing the

cells three times with ice-cold wash buffer.
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Lyse the cells with a suitable lysis buffer.

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Calculate the percentage of specific binding at each concentration of Idetrexed.

Plot the percentage of specific binding against the logarithm of the Idetrexed concentration

and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can

be calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay
This is a standard colorimetric assay to assess the cytotoxic effects of Idetrexed on cancer cell

lines.[8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is

based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by

metabolically active cells. The amount of formazan produced is proportional to the number of

viable cells.

Materials:

Cancer cell lines with varying FRα expression (e.g., A431, A431-FBP, KB, IGROV-1)

Complete cell culture medium

Idetrexed trisodium

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well cell culture plates

Microplate reader

Procedure:
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Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare a serial dilution of Idetrexed trisodium in complete culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of Idetrexed. Include control wells with medium only (no drug).

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2

incubator.

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for

another 2-4 hours at 37°C, allowing for the formation of formazan crystals.

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization

solution to each well to dissolve the formazan crystals.

Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration of Idetrexed relative to the

untreated control cells.

Plot the percentage of cell viability against the logarithm of the Idetrexed concentration and

fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations: Workflows and Logical
Relationships
Experimental Workflow for In Vitro Evaluation of
Idetrexed
The following diagram outlines the typical experimental workflow for the in vitro characterization

of a targeted anticancer agent like Idetrexed.
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Workflow for in vitro characterization of Idetrexed.

Conclusion
Idetrexed trisodium represents a promising targeted therapeutic for FRα-overexpressing

cancers. Its dual mechanism of selective tumor targeting and potent inhibition of thymidylate

synthase offers the potential for improved efficacy and a more favorable safety profile

compared to non-targeted antifolates. The quantitative data and experimental protocols

provided in this guide serve as a valuable resource for researchers and drug development

professionals working in the field of targeted cancer therapy. Further clinical investigation is
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warranted to fully elucidate the therapeutic potential of Idetrexed in various FRα-positive

malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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